tert-butyl (1S,4R,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate

Stereochemistry Building Block Enantiopurity

tert-Butyl (1S,4R,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS 1637687-59-2 / 1311390-87-0) is a chiral, bicyclic amine building block featuring a rigid 2‑azabicyclo[2.2.2]octane (isoquinuclidine) core, a Boc‑protected bridgehead nitrogen, and a free primary amine at the 6‑position with defined (1S,4R,6R; endo) relative stereochemistry. The scaffold is a conformationally locked isostere of piperidine, enforcing a boat conformation of the six‑membered ring that is energetically inaccessible in monocyclic piperidines.

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
Cat. No. B8221399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (1S,4R,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CCC1C(C2)N
InChIInChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-8-4-5-10(14)9(13)6-8/h8-10H,4-7,13H2,1-3H3/t8-,9-,10+/m1/s1
InChIKeyVOJMZLZBOIHIRI-BBBLOLIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1S,4R,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate: Defined Stereochemical Building Block for Constrained Amine Drug Discovery


tert-Butyl (1S,4R,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS 1637687-59-2 / 1311390-87-0) is a chiral, bicyclic amine building block featuring a rigid 2‑azabicyclo[2.2.2]octane (isoquinuclidine) core, a Boc‑protected bridgehead nitrogen, and a free primary amine at the 6‑position with defined (1S,4R,6R; endo) relative stereochemistry . The scaffold is a conformationally locked isostere of piperidine, enforcing a boat conformation of the six‑membered ring that is energetically inaccessible in monocyclic piperidines [1]. The compound is supplied as a single, stereochemically pure entity (≥97%) rather than the diastereomeric mixture commonly available under CAS 1357352‑04‑5, making it directly suitable for asymmetric synthesis and structure‑activity relationship (SAR) studies where stereochemistry controls pharmacophore presentation .

Why Mixtures or Alternative Stereoisomers Cannot Replace the (1S,4R,6R) Isomer in Rigid Scaffold-Based Medicinal Chemistry


The (1S,4R,6R) isomer provides a single, defined three‑dimensional presentation of the 6‑amino group that directly determines the vector of subsequent derivatization and, ultimately, the pharmacophore orientation in target binding . Substituting a diastereomeric mixture (e.g., CAS 1357352‑04‑5) introduces at least two distinct scaffold geometries, leading to inseparable mixtures of final compounds, confounded SAR, and inconsistent in‑vitro profiles . Furthermore, the 2‑azabicyclo[2.2.2]octane nucleus forces the piperidine ring into a boat conformation with a calculated ring‑strain penalty >15 kcal mol⁻¹ for the monocyclic counterpart—a conformational state that is critical for bioactivity in several chemotypes (e.g., γ‑secretase inhibitors) and cannot be achieved using simple piperidine or flexible amine alternatives [1]. Consequently, attempts to replace the defined (1S,4R,6R)‑Boc‑2‑azabicyclo[2.2.2]octan‑6‑amine with a generic mixture or a different regio‑/stereoisomer result in loss of stereochemical fidelity and conformational pre‑organization, undermining the very purpose of using a constrained scaffold.

Quantitative Differentiation Data for tert-Butyl (1S,4R,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate


Stereochemical Purity vs. Diastereomeric Mixture: Impact on Downstream Product Homogeneity

The target compound is commercially available as a single, (1S,4R,6R)‑configured stereoisomer with a certified purity of 98% (CAS 1637687‑59‑2) . In contrast, the commonly listed alternative, tert‑butyl 6‑amino‑2‑azabicyclo[2.2.2]octane‑2‑carboxylate CAS 1357352‑04‑5, is explicitly labelled and sold as a 'mixture of diastereomers' with a typical purity of 95% . The 3‑percentage‑point purity deficit, combined with the presence of at least one additional diastereomer in the mixture, translates into a minimum of ~5% impurity that is not chemically inert but carries a different spatial arrangement of the amine functionality. In a multi‑step synthetic sequence where the 6‑amino group is derivatised, this diastereomeric impurity propagates into downstream intermediates, necessitating additional chiral separation or preparative HPLC steps .

Stereochemistry Building Block Enantiopurity

Conformational Constraint: 2‑Azabicyclo[2.2.2]octane vs. Monocyclic Piperidine

The 2‑azabicyclo[2.2.2]octane core locks the embedded piperidine ring into a boat conformation that is essential for the biological activity of several chemotypes, including presenilin‑1‑selective γ‑secretase inhibitors [1]. For a simple monocyclic piperidine, the same boat conformation carries a calculated ring‑strain penalty exceeding 15 kcal mol⁻¹, making it virtually inaccessible at physiological temperature [1]. By fusing the two‑carbon bridge, the 2‑azabicyclo[2.2.2]octane scaffold offsets this energetic penalty while preserving the desired spatial orientation of substituents [1]. The (1S,4R,6R) isomer specifically places the 6‑amino group in the endo configuration, which aligns with the vector required for optimal interaction with the target binding site, as demonstrated by the SAR of γ‑secretase modulators [2].

Conformational Analysis Scaffold Rigidity Bioisostere

Biological Relevance: Enantioselective Activity of 2‑Azabicyclo[2.2.2]octane Derivatives

Chiral 2‑azabicyclo[2.2.2]octane‑derived sulfonamides were evaluated against four distinct γ‑secretase subtype complexes [1]. The enantiomerically pure compound (+)-13b, built on a 2‑azabicyclo[2.2.2]octane scaffold, exhibited low nanomolar potency for the PSEN1‑APH1B complex and extraordinary selectivity (>350‑fold) over PSEN2 complexes [1]. By contrast, close analogs 13c and 13k, while still active, showed only moderate selectivity toward PSEN2 complexes [1]. This stark selectivity difference, driven by subtle stereochemical and conformational features of the bicyclic scaffold, highlights why a defined chiral building block such as tert‑butyl (1S,4R,6R)‑6‑amino‑2‑azabicyclo[2.2.2]octane‑2‑carboxylate is essential for developing stereochemically pure, target‑selective candidates [2].

Gamma-Secretase PSEN1 Selectivity Enantioselectivity

Endo‑6‑Amino Substitution Pattern: Synthetic Versatility vs. Other Regioisomers

The endo‑6‑amino substitution pattern of the target compound provides a unique vector for functionalization that is distinct from the 4‑amino (CAS 1311390‑89‑2) or 5‑amino congeners . In the ELOVL6 inhibitor program, 2‑azabicyclo[2.2.2]octane derivatives bearing substituents at the 6‑position were systematically explored and led to the identification of the orally active, potent, and selective ELOVL6 inhibitor 28a [1]. The 6‑amino group can be readily converted to amides, sulfonamides, ureas, or alkylated amines, allowing rapid SAR exploration around the constrained scaffold [2]. The 4‑amino isomer, by contrast, places the amine at a bridgehead‑adjacent position with different steric and electronic properties, altering both the geometry of the exit vector and the basicity of the nitrogen .

Regioselectivity Synthetic Intermediate ELOVL6

Optimal Research and Procurement Applications for tert‑Butyl (1S,4R,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate


Stereochemically Controlled Synthesis of CNS‑Targeted Ligands (e.g., PSEN1‑Selective γ‑Secretase Modulators)

The single (1S,4R,6R) isomer is the recommended starting building block for any program that requires a rigid, boat‑locked piperidine motif with a defined amine exit vector. As demonstrated by the PSEN1‑selective γ‑secretase inhibitor series, the absolute stereochemistry of the 2‑azabicyclo[2.2.2]octane scaffold directly dictates selectivity (>350‑fold over PSEN2 for the optimal enantiomer) [1]. Using the pure isomer avoids the generation of diastereomeric products that would require chiral separation and could confound early‑stage in‑vitro pharmacology [1].

Constrained Scaffold Exploration in Metabolic Disease (DPP‑4 / ELOVL6 Inhibitor Programs)

The 6‑amino‑2‑azabicyclo[2.2.2]octane scaffold has been validated in multiple metabolic enzyme inhibitor programs, including DPP‑4 and ELOVL6 [2][3]. The free amine at the 6‑position enables rapid parallel derivatization (amide coupling, sulfonamide formation, reductive amination) to explore SAR around the conformationally constrained core. Researchers procuring this building block secure a direct synthetic entry into the chemical space that has yielded orally available, potent enzyme inhibitors such as compound 28a [3].

Isostere Replacement of Flexible Piperidine/Pyridine in Lead Optimization

When a lead series features a piperidine or pyridine ring whose bioactive conformation is hypothesized or experimentally determined to be a boat, the 2‑azabicyclo[2.2.2]octane core serves as a validated bioisostere . The target compound, with its Boc‑protected nitrogen and free 6‑amine, is specifically suited for this replacement because it provides both the rigid scaffold and a functional handle for introducing the required pharmacophoric groups. Pre‑installing the correct (1S,4R,6R) stereochemistry before appending the variable moiety ensures that the SAR exploration is conducted on a stereochemically homogeneous series .

Synthesis of Enantiomerically Pure Active Pharmaceutical Ingredient (API) Intermediates

Patents from AstraZeneca and others describe the use of optically pure 2‑azabicyclo[2.2.2]octane intermediates in the manufacture of CNS‑active pharmaceutical ingredients [4]. The target compound, with its documented high enantiopurity (98%), ISO‑certified manufacturing, and availability in bulk quantities (up to 25 g from commercial suppliers), is positioned as a cGMP‑ready intermediate for late‑stage discovery and early process development .

Quote Request

Request a Quote for tert-butyl (1S,4R,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.